molecular formula C7H5F3N2 B2762241 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole CAS No. 1855889-41-6

5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole

Cat. No.: B2762241
CAS No.: 1855889-41-6
M. Wt: 174.126
InChI Key: QEYBTDITCMOUCL-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with ethynyl, methyl, and trifluoromethyl groups. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the lithiation of a precursor compound followed by trapping with electrophiles. For example, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride can be scaled to provide access to the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring .

Scientific Research Applications

5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole is unique due to the combination of ethynyl, methyl, and trifluoromethyl groups on the pyrazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-ethynyl-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c1-3-5-4-6(7(8,9)10)11-12(5)2/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYBTDITCMOUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855889-41-6
Record name 5-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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